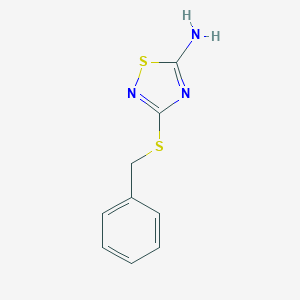

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

描述

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

属性

IUPAC Name |

3-benzylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIUWIYFNWLYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340307 | |

| Record name | 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83757-08-8 | |

| Record name | 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Standard Protocol

The most widely documented method involves the nucleophilic substitution of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides (e.g., benzyl chloride or bromide). The thiolate anion, generated via deprotonation using potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF), attacks the electrophilic benzyl carbon, displacing the halide. Sonication at room temperature enhances reaction efficiency by promoting homogeneous mixing and reducing aggregation.

Representative Procedure :

-

Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) in anhydrous THF.

-

Add KOtBu (1.2 equiv) under nitrogen atmosphere and sonicate for 10 minutes.

-

Introduce benzyl bromide (1.1 equiv) and continue sonication for 2–4 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (yield: 65–75%).

Optimization Parameters

-

Solvent : Polar aprotic solvents (THF, DMF) improve nucleophilicity but may require inert conditions to prevent oxidation.

-

Base : KOtBu outperforms weaker bases (e.g., K₂CO₃) in generating the thiolate intermediate.

-

Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).

Electrochemical Synthesis: Three-Component Oxidative Coupling

Green Chemistry Approach

A metal- and oxidant-free electrochemical method enables the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from amines, amidines, and carbon disulfide (CS₂). For 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine, benzylamine serves as the amine component.

Electrochemical Setup :

-

Cell : Undivided cell with graphite electrodes.

-

Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile.

-

Conditions : Constant current (10 mA/cm²), room temperature, 6–8 hours.

Reaction Pathway :

-

Benzylamine reacts with CS₂ to form a dithiocarbamate intermediate.

-

Cyclization with amidine derivatives (e.g., guanidine) yields the thiadiazole core.

-

Electro-oxidation facilitates dehydrogenation, finalizing the aromatic structure.

Yield : 70–85% with excellent functional group tolerance (e.g., halides, nitro groups).

One-Pot Cyclization Using Polyphosphate Ester (PPE)

Scalable and Low-Toxicity Route

Adapting a method for 1,3,4-thiadiazoles, this compound can be synthesized via cyclodehydration of thiosemicarbazide and benzyl-containing carboxylic acids in the presence of PPE.

Procedure :

-

Mix thiosemicarbazide (1.0 equiv) and benzylacetic acid (1.0 equiv) in chloroform.

-

Add PPE (4.0 g/mmol of acid) and stir at 80°C for 12 hours.

-

Isolate the product via filtration and recrystallization (yield: 45–55%).

Advantages :

Limitations :

Industrial-Scale Production Considerations

Challenges in Scaling Nucleophilic Substitution

-

Solvent Volume : THF’s high flammability necessitates switchable solvents (e.g., 2-MeTHF) for large batches.

-

Waste Management : Halide byproducts require neutralization and recycling protocols.

Continuous Flow Electrochemical Synthesis

-

Throughput : Flow reactors enhance mass transfer and reduce reaction time to 1–2 hours.

-

Sustainability : In-situ generation of reactive intermediates minimizes reagent waste.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

-

Elemental Analysis : Calculated for C₉H₉N₃S₂: C 48.41%, H 4.06%, N 18.82%; Found: C 48.38%, H 4.09%, N 18.79%.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Reaction Time | Scalability | Sustainability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 2–4 hours | Moderate | Low (halide waste) |

| Electrochemical | 70–85 | 6–8 hours | High | High |

| One-Pot PPE | 45–55 | 12 hours | Low | Moderate |

化学反应分析

Types of Reactions

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiadiazole ring or the benzylsulfanyl group.

Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagent used.

科学研究应用

Chemical Synthesis

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine serves as a valuable building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex thiadiazole derivatives and other heterocycles through various chemical reactions such as cyclization and substitution reactions.

- Ligand Formation : In coordination chemistry, it can function as a ligand that coordinates with metal ions, facilitating the formation of metal complexes used in catalysis and materials science.

Biological Activities

The biological significance of this compound is notable due to its potential pharmacological properties:

- Antimicrobial Activity : Derivatives of thiadiazoles have been extensively studied for their antimicrobial effects against various pathogens. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against bacteria and fungi .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, presenting opportunities for development as an anticancer agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for further investigation in therapeutic applications related to inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential to develop new drugs:

- Targeting Enzymes : The mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of undesirable biological processes .

- Drug Discovery : Ongoing research aims to optimize the structure of this compound to enhance its biological activity and selectivity against target diseases.

Material Science Applications

The unique properties of this compound extend into materials science:

- Conductive Polymers : The compound can be incorporated into polymer matrices to develop materials with specific electrical properties suitable for electronic applications.

- Coatings and Composites : Its chemical stability and reactivity allow it to be used in formulating advanced coatings that require specific performance characteristics.

Case Studies and Research Findings

Numerous studies have investigated the applications of thiadiazoles, particularly focusing on their biological activities:

作用机制

The mechanism of action of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways in microorganisms, leading to their death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA gyrase and other critical enzymes .

相似化合物的比较

Similar Compounds

3-(Benzylsulfanyl)-1H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.

Benzylsulfanyl-triazolyl-indole: Contains both triazole and indole rings, offering different biological activities.

Uniqueness

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a benzylsulfanyl group and a thiadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

生物活性

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The benzylsulfanyl group enhances its interaction with biological targets, potentially increasing its efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and LoVo (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 2.44 µM to 23.29 µM after 48 hours of incubation, indicating significant anti-proliferative effects .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Showed activity against Escherichia coli.

The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics like ampicillin and itraconazole .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32.6 | |

| This compound | Escherichia coli | 47.5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.

- Induction of Apoptosis : Studies indicate that treatment with thiadiazole derivatives leads to increased apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the efficacy of thiadiazole derivatives:

常见问题

Q. What are the established synthetic routes for 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-amino-5-substituted-1,2,4-triazole-3-thione derivatives with benzyl bromide in ethanol under basic conditions (e.g., K₂CO₃), followed by recrystallization for purification . Optimization can focus on solvent choice (e.g., EtOH vs. DMF), reaction time (overnight stirring), and stoichiometric ratios (e.g., excess benzyl bromide to drive completion). Monitoring by TLC or HPLC ensures reaction progress, and yield improvements (>80%) are achievable with controlled temperature (room temperature to 60°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the benzylsulfanyl group (δ ~4.6 ppm for –SCH₂–) and triazole/thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) .

- X-ray diffraction : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 81.05° between benzene and triazole rings) and hydrogen-bonding networks (N–H···N interactions) stabilizing the crystal lattice .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 223.32 for C₉H₉N₃S₂) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvent systems (water-ethanol mixtures) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., X-ray vs. DFT) be resolved?

Discrepancies often arise from crystal packing effects (e.g., hydrogen bonds) not accounted for in gas-phase DFT calculations. To resolve this:

- Use periodic boundary conditions in DFT to simulate crystal environments .

- Compare experimental bond lengths/angles (e.g., C–S bond: ~1.76 Å) with DFT-optimized geometries .

- Validate torsional angles (e.g., dihedral angles between rings) using both methods .

Q. What strategies are effective for elucidating the mechanism of biological activity in triazole/thiadiazole derivatives?

- Docking studies : Screen against target proteins (e.g., fungal CYP51 for antifungals) to identify binding modes .

- SAR analysis : Modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) to assess activity trends .

- Enzymatic assays : Measure IC₅₀ values for inhibitors (e.g., Schiff base derivatives) using fluorescence-based assays .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic reactions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

- Purification : Employ recrystallization with mixed solvents (e.g., EtOH/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What computational tools are recommended for predicting reactivity and stability of derivatives?

- Gaussian 09/Spartan : Calculate Fukui indices for nucleophilic/electrophilic sites .

- AutoDock Vina : Predict binding affinities for drug design .

- SHELX : Refine crystallographic data to resolve disorder in aromatic rings .

Methodological Notes

- Contradiction management : Cross-validate spectral data (e.g., NMR shifts in DMSO vs. CDCl₃) and replicate crystallographic experiments to address outliers .

- Biological screening : Prioritize derivatives with low cytotoxicity (tested via MTT assays) before in vivo studies .

- Data reproducibility : Document reaction conditions (e.g., humidity, solvent grade) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。